molecular formula C14H21ClN4O2 B2457887 Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate CAS No. 1147998-25-1

Tert-butyl 4-(6-chloropyrazin-2-ylamino)piperidine-1-carboxylate

Cat. No. B2457887
Key on ui cas rn: 1147998-25-1
M. Wt: 312.8
InChI Key: CXRBBVCJYYJQEV-UHFFFAOYSA-N
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Patent
US08183245B2

Procedure details

To a stirred solution of 2,6-dichloropyrazine (5.0 g, 34 mmol) and 4-amino-1-boc-piperidine (6.7 g, 34 mmol) in DMF (67 mL) was added cesium carbonate (22 g, 67 mmol). The reaction mixture was stirred at 100° C. After 4 h, the reaction was quenched with saturated aqueous sodium bicarbonate (100 mL) and extracted with EtOAc (3×100 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford tert-butyl 4-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate as a yellow solid. LRMS (ESI) calculated for C14H21ClN4O2 [M+Na]+, 335.1; found 335.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[NH2:9][CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[Cl:8][C:4]1[N:3]=[C:2]([NH:9][CH:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:14][CH2:15]2)[CH:7]=[N:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
6.7 g
Type
reactant
Smiles
NC1CCN(CC1)C(=O)OC(C)(C)C
Name
cesium carbonate
Quantity
22 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
67 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous sodium bicarbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography (EtOAc/Hexanes gradient)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CN=CC(=N1)NC1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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